molecular formula C12H10N2O6 B14749993 6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid CAS No. 1770-39-4

6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid

Cat. No.: B14749993
CAS No.: 1770-39-4
M. Wt: 278.22 g/mol
InChI Key: YOFPBZFXJKTOKY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid is a heterocyclic compound with the molecular formula C12H10N2O6 It is a derivative of quinoxaline, characterized by the presence of two methoxy groups at the 6 and 7 positions and two carboxylic acid groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid typically involves the reaction of 6,7-dimethoxy-1,2-phenylenediamine with oxalic acid or its derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the quinoxaline ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid derivatives, while reduction can produce 6,7-dimethoxy-2,3-quinoxalinedimethanol.

Scientific Research Applications

6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline: Another heterocyclic compound with similar structural features but different biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline: A reduced form of quinoxaline with distinct chemical properties.

    6,7-Dimethoxy-2,4-quinazolinedione:

Uniqueness

6,7-Dimethoxy-2,3-quinoxalinedicarboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

1770-39-4

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

6,7-dimethoxyquinoxaline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H10N2O6/c1-19-7-3-5-6(4-8(7)20-2)14-10(12(17)18)9(13-5)11(15)16/h3-4H,1-2H3,(H,15,16)(H,17,18)

InChI Key

YOFPBZFXJKTOKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C(=N2)C(=O)O)C(=O)O)OC

Origin of Product

United States

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